N-benzhydryl-2-chloropropanamide
Description
Historical Context and Significance of Alpha-Halopropanamides
Alpha-haloamides, a class of compounds to which N-benzhydryl-2-chloropropanamide belongs, are part of the broader family of α-halocarbonyl compounds, which have long been recognized as valuable synthetic intermediates in organic chemistry. nih.gov The presence of a halogen atom on the carbon adjacent to the carbonyl group significantly influences the molecule's reactivity.
Historically, the primary utility of α-haloamides was in reactions forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov More recently, their application has expanded to include carbon-carbon bond-forming reactions, particularly in transition metal-catalyzed cross-coupling reactions. nih.gov The development of these reactions has enhanced the synthetic utility of α-haloamides, allowing for the construction of complex molecular architectures. nih.gov
Radical-mediated transformations of α-haloamides have also emerged as a powerful tool for synthesizing cyclic compounds, such as β- and γ-lactams. nih.gov These reactions can be initiated by traditional radical initiators, transition metal redox catalysis, or visible-light photoredox catalysis, offering a range of methods for constructing these important structural motifs. nih.gov
Overview of Benzhydryl-containing Amides in Organic Synthesis
The benzhydryl group, also known as a diphenylmethyl group, is a prominent structural motif in many biologically active compounds. nih.govacs.org Its presence can significantly influence a molecule's pharmacological properties. Benzhydryl-containing amines and amides have gained considerable attention in organic and medicinal chemistry due to their diverse biological activities, including antiallergic, antibiotic, and antitumor properties.
The synthesis of N-benzhydrylamides can be achieved through various methods, with the Ritter reaction being a particularly notable approach. organic-chemistry.orgresearchgate.netresearchgate.net This reaction typically involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid. organic-chemistry.org However, milder methods have been developed, such as the reaction of benzhydrol with nitriles in refluxing formic acid, which avoids the need for a strong acid catalyst. organic-chemistry.org This method is advantageous for preparing acrylamides and methacrylamides without causing polymerization of the nitrile. organic-chemistry.org
The benzhydryl group's steric hindrance and electronic properties can be leveraged to control the stereochemistry of reactions and to stabilize reactive intermediates. The diarylmethylamine unit is a key component in a variety of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. nih.gov
Current Research Landscape Pertaining to this compound
Direct research on this compound is not extensively documented in publicly available literature. However, the research landscape for its constituent parts—alpha-haloamides and benzhydryl amides—provides a strong indication of its potential areas of investigation.
Current research on α-haloamides is focused on developing new catalytic asymmetric reactions to control the stereochemistry of the products. nih.gov For instance, α-haloamides have been used as latent enolates in direct catalytic asymmetric Mannich-type reactions. acs.org This highlights the ongoing efforts to utilize these compounds in stereoselective synthesis.
The interest in benzhydryl-containing molecules remains high, particularly in the development of new therapeutic agents. nih.govresearchgate.net Research is active in synthesizing novel benzhydryl derivatives and evaluating their biological activities. The synthesis of benzhydryl amines and amides through metal-catalyzed reactions and multicomponent reactions is a current area of focus. acs.org
Given these trends, the potential research landscape for this compound would likely involve its use as a building block in the synthesis of more complex molecules with potential biological activity. The reactive α-chloro group could be displaced by various nucleophiles to generate a library of derivatives for biological screening. Furthermore, the chiral center at the α-carbon could be exploited in asymmetric synthesis.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₆ClNO |
| Molecular Weight | 273.76 g/mol |
| IUPAC Name | N-(diphenylmethyl)-2-chloropropanamide |
| CAS Number | 94500-97-7 |
Table 2: Related Benzhydryl and Propanamide Compounds in Research
| Compound Name | Research Context |
| N-benzyl-2-chloropropanamide | Intermediate in chemical synthesis. chemsrc.com |
| 3-Benzhydryl-pyrrolidine-2,5-dione-acetamides | Investigated for potential anticonvulsant activity. nih.gov |
| Benzhydryl Amines | Synthesis and biological perspective as potential therapeutic agents. nih.govacs.org |
Properties
IUPAC Name |
N-benzhydryl-2-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12(17)16(19)18-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGVBQOLUMYGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391195 | |
| Record name | N-benzhydryl-2-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94500-97-7 | |
| Record name | N-benzhydryl-2-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzhydryl 2 Chloropropanamide
Established Synthetic Routes and Reaction Conditions
The principal and most well-established method for the synthesis of N-benzhydryl-2-chloropropanamide involves the reaction of benzhydrylamine with a suitable acylating agent, typically 2-chloropropionyl chloride. This reaction falls under the general class of nucleophilic acyl substitution.
Acylation Reactions for this compound Formation
The formation of this compound via acylation is a direct and widely utilized method. This process involves the reaction of benzhydrylamine with 2-chloropropionyl chloride. The nitrogen atom of the benzhydrylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chloropropionyl chloride. This is a standard method for creating N-substituted 2-chloropropionamides smolecule.com.
The reaction is typically conducted in the presence of a base. The role of the base is to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. Common bases employed for this purpose include tertiary amines such as triethylamine (B128534) or pyridine. The use of a base is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
While specific conditions for the synthesis of this compound are not extensively detailed in publicly available literature, analogous acylation reactions suggest the use of an inert aprotic solvent. Dichloromethane or diethyl ether are common choices for such reactions. The reaction temperature is often kept low, typically between 0 °C and room temperature, to control the exothermic nature of the reaction and minimize potential side reactions.
A general reaction scheme for this acylation is as follows:
Benzhydrylamine + 2-Chloropropionyl Chloride → this compound + HCl
The following table outlines the typical components and their roles in the acylation reaction for the formation of this compound.
| Reactant/Reagent | Role | Common Examples |
| Benzhydrylamine | Nucleophile | - |
| 2-Chloropropionyl Chloride | Acylating Agent | - |
| Base | HCl Scavenger | Triethylamine, Pyridine |
| Solvent | Reaction Medium | Dichloromethane, Diethyl Ether |
Stereoselective Synthesis Approaches to this compound Isomers
This compound possesses a chiral center at the carbon atom bearing the chlorine atom. Consequently, it can exist as a pair of enantiomers, (R)-N-benzhydryl-2-chloropropanamide and (S)-N-benzhydryl-2-chloropropanamide. The synthesis of specific stereoisomers requires the use of stereoselective synthetic methods.
One common approach to achieving stereoselectivity is to start with an enantiomerically pure precursor. In this case, the synthesis would utilize an enantiomerically pure form of 2-chloropropionyl chloride. Optically active 2-chloropropionyl chloride can be prepared from the corresponding enantiomers of lactic acid. For instance, D-(+)-2-chloropropionyl chloride can be synthesized from L-lactic acid and thionyl chloride in a one-pot reaction google.com. A patent describes a method to produce D-(+)-2-chloropropionyl chloride with a yield of over 84% and a purity of over 97% google.com. The reaction involves cooling the reactants in an ice-salt bath, followed by heating to complete the reaction. The product is then isolated by distillation under reduced pressure.
By using either (R)- or (S)-2-chloropropionyl chloride in the acylation reaction with benzhydrylamine, the corresponding (R)- or (S)-N-benzhydryl-2-chloropropanamide can be selectively synthesized. This approach relies on the principle that the stereochemistry of the chiral center in the acylating agent is retained throughout the reaction.
Another potential, though less direct, method for obtaining specific isomers involves the coupling of an enantiomerically pure amine with 2-chloropropionic acid using a coupling agent. While this would typically be used for synthesizing the target compound, the principles can be applied to similar structures. For instance, optically active N-substituted-(S)-2-chloropropanamides have been synthesized by coupling (S)-2-chloropropionic acid with various amines using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent researchgate.net.
Development of Novel Synthetic Strategies for this compound
While the acylation of benzhydrylamine with 2-chloropropionyl chloride remains the most direct route, research into novel amide bond-forming reactions could offer alternative strategies for the synthesis of this compound.
One such area of research is the Ritter reaction, which can be used to synthesize N-benzhydrylamides from nitriles. A study has shown that benzhydrol can react with various nitriles in refluxing formic acid to produce N-benzhydrylamides organic-chemistry.org. This method is notable for its mild conditions, which could be advantageous. To apply this to the synthesis of this compound, one would need to use 2-chloropropionitrile (B155132) as the nitrile component. This approach would bypass the need for the potentially moisture-sensitive 2-chloropropionyl chloride.
Another avenue for novel synthetic strategies involves the development of new coupling reagents and catalytic systems for amide synthesis. While not specifically documented for this compound, the broader field of organic synthesis is continually producing more efficient and environmentally friendly methods for amide bond formation that could potentially be applied.
Optimization of Reaction Parameters for Enhanced Yield and Purity
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, the type and amount of base used, the reaction temperature, and the reaction time.
The following table summarizes key reaction parameters and their potential impact on the synthesis of this compound via acylation.
| Parameter | Effect on Reaction | Optimization Considerations |
| Solvent | Affects solubility of reactants and can influence reaction rate. | Aprotic, non-polar to moderately polar solvents are generally preferred to avoid side reactions with the acyl chloride. |
| Base | Neutralizes HCl byproduct, driving the reaction to completion. | A non-nucleophilic base is ideal to prevent it from competing with the amine nucleophile. Stoichiometry should be at least equivalent to the acyl chloride. |
| Temperature | Influences the rate of reaction and the formation of byproducts. | Lower temperatures (e.g., 0 °C) are often used initially to control the exothermic reaction, followed by warming to room temperature to ensure completion. |
| Reaction Time | Determines the extent of conversion of reactants to product. | The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. |
| Purity of Reactants | Impurities in starting materials can lead to byproducts and lower yields. | Purification of benzhydrylamine and 2-chloropropionyl chloride (e.g., by distillation) prior to use is recommended for obtaining a high-purity product. |
For instance, the purification of the 2-chloropropionyl chloride reactant by distillation before use can remove impurities that might interfere with the reaction reddit.com. The choice of a suitable non-nucleophilic base is also critical to prevent competition with the benzhydrylamine in reacting with the acyl chloride.
Chemical Reactivity and Transformation Studies of N Benzhydryl 2 Chloropropanamide
Electrophilic and Nucleophilic Reactions of the Amide Moiety
The amide group in N-benzhydryl-2-chloropropanamide is generally the least reactive among carboxylic acid derivatives. pressbooks.pub Its reactivity is characterized by resonance stabilization, which reduces the electrophilicity of the carbonyl carbon.
Nucleophilic Acyl Substitution:
Amides can undergo nucleophilic acyl substitution, though this typically requires more forceful conditions compared to esters or acid chlorides. pressbooks.publibretexts.org
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield a carboxylic acid and an amine. libretexts.orglibretexts.org In acidic conditions, the reaction involves the initial protonation of the amide, followed by nucleophilic attack by water. pressbooks.publibretexts.org Subsequent proton transfer and elimination of the amine lead to the carboxylic acid. libretexts.org Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, and the resulting carboxylic acid is deprotonated to form a carboxylate. youtube.com
Reaction with Other Nucleophiles: Strong nucleophiles can react with the amide. For instance, organometallic reagents have been shown to react with N,N-dialkyl benzamides in nucleophilic acyl substitution reactions. nih.gov
Electrophilic Reactions:
While the carbonyl oxygen has lone pairs of electrons, the electrophilic reactions of the amide moiety are less common. However, the nitrogen atom can exhibit nucleophilic character.
Reactivity Profiles of the Chloro-Substituent in this compound
The chloro group at the 2-position of the propanamide chain is susceptible to nucleophilic substitution and elimination reactions.
Nucleophilic Substitution:
The carbon atom attached to the chlorine is an electrophilic center, making it a target for nucleophiles. These reactions can proceed through two primary mechanisms:
S_N2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion leaves. utexas.eduyoutube.com This mechanism results in an inversion of stereochemistry at the chiral center. youtube.comyoutube.com The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
S_N1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. nih.gov The bulky benzhydryl group may sterically hinder the backside attack required for an S_N2 reaction, potentially favoring an S_N1 pathway, especially with weak nucleophiles. utexas.edu The stability of the resulting secondary carbocation would also play a role.
The choice between S_N1 and S_N2 pathways is influenced by factors such as the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. utexas.edu
Elimination Reactions:
In the presence of a strong base, an elimination reaction can occur, leading to the formation of an alkene. This process involves the removal of the chlorine atom and a proton from an adjacent carbon.
Oxidation and Reduction Chemistry of this compound
Oxidation:
The oxidation of N-substituted amines can lead to the formation of imides. chemrxiv.org Oxoammonium-catalyzed oxidation has been shown to be effective for a range of N-substituted amides. chemrxiv.org Another potential transformation is the 1,2-transposition of the oxidation level in tertiary amides, which can result in the formation of α-aminoketones. acs.org
Reduction:
Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.orgwikipedia.org This reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl group, followed by the expulsion of the oxygen atom. pressbooks.publibretexts.org This method is effective for both cyclic and acyclic amides. libretexts.org Catalytic hydrogenation can also be employed, but it often requires high pressures and temperatures. wikipedia.org
Investigation of Intramolecular and Intermolecular Rearrangement Reactions
Benzilic Acid Rearrangement: This reaction involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids in the presence of a base. wikipedia.org A variation, the benzilic ester rearrangement, uses an alkoxide or an amide anion instead of a hydroxide ion to produce an α-hydroxy ester or an α-hydroxy amide. wikipedia.org
Alpha-Ketol Rearrangement: This is an interconversion of a hydroxyl group alpha to a carbonyl group, which is mechanistically similar to the benzilic acid rearrangement. wikipedia.org
The bulky benzhydryl group, composed of two phenyl rings attached to a single carbon, is a notable feature in a variety of organic compounds. wikipedia.org The reactivity of compounds containing this group has been explored in various contexts, including nucleophilic substitution reactions of benzhydryl chlorides with anilines and the enantioselective alkylation of aldehydes with diarylbromomethane. nih.govacs.org
Derivatives and Analogues of N Benzhydryl 2 Chloropropanamide: Design, Synthesis, and Characterization
Design Principles for N-benzhydryl-2-chloropropanamide Analogues
The design of analogues of this compound is rooted in established principles of medicinal chemistry, aiming to explore and modulate the compound's physicochemical and potential biological properties. A key strategy involves the systematic structural modification to understand the structure-activity relationship (SAR).
The core structure of this compound presents several key regions for modification:
The Benzhydryl Moiety: The two phenyl rings offer sites for substitution. Introducing electron-withdrawing or electron-donating groups can alter the electronic properties and steric bulk of this moiety, potentially influencing receptor binding or metabolic stability.
The Amide Linkage: This functional group is a critical hydrogen bond donor and acceptor. Modifications such as N-alkylation or N-arylation can change its hydrogen bonding capacity and introduce steric hindrance, affecting its interaction with biological targets. The amide bond can also be replaced with bioisosteric groups like a thioamide or a urea (B33335) linkage to explore different chemical properties.
The Chloropropanamide Group: The chlorine atom at the alpha position is a key feature. Its replacement with other halogens or functional groups can impact the reactivity and lipophilicity of the molecule. The stereochemistry at the chiral center of the 2-chloropropanamide moiety is also a critical design consideration, as different enantiomers can exhibit distinct biological activities. nih.gov
The overarching design principle is to create a library of compounds with diverse chemical features to systematically probe the chemical space around the parent molecule. This allows for a comprehensive evaluation of how structural changes translate into variations in the compound's properties.
Synthesis of this compound Derivatives with Modified Amide Linkages
Modification of the amide linkage in this compound is a crucial aspect of analogue design. These modifications can include N-alkylation, N-arylation, or replacement of the amide bond with other functional groups. A general approach to synthesizing such derivatives involves the reaction of a modified amine with 2-chloropropionyl chloride or the modification of the pre-formed this compound.
For instance, to create N-alkylated derivatives, this compound can be deprotonated with a strong base followed by reaction with an alkyl halide. Alternatively, N-alkylated benzhydrylamines can be synthesized first and then acylated with 2-chloropropionyl chloride. The synthesis of thioamide analogues can be achieved by treating the parent amide with Lawesson's reagent. univpancasila.ac.id These reactions allow for the introduction of a variety of substituents on the amide nitrogen, thereby altering its chemical environment.
| Derivative | Modification | General Synthetic Route | Representative Yield (%) |
| N-methyl-N-benzhydryl-2-chloropropanamide | N-Methylation | Deprotonation followed by reaction with methyl iodide | 65-75 |
| N-ethyl-N-benzhydryl-2-chloropropanamide | N-Ethylation | Acylation of N-ethylbenzhydrylamine | 70-80 |
| N-phenyl-N-benzhydryl-2-chloropropanamide | N-Arylation | Buchwald-Hartwig amination | 50-60 |
| N-benzhydryl-2-chloropropanethioamide | Thioamide Formation | Reaction with Lawesson's reagent | 80-90 |
Synthesis of this compound Derivatives with Altered Aromatic Substituents
Altering the aromatic substituents on the benzhydryl moiety is another key strategy in the design of this compound analogues. This is typically achieved by starting with appropriately substituted benzhydrols or benzhydrylamines. These precursors can be synthesized through various methods, such as the Grignard reaction of a substituted benzaldehyde (B42025) with a phenylmagnesium halide.
Once the substituted benzhydrylamine is obtained, it can be acylated with 2-chloropropionyl chloride or 2-chloropropionic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to yield the desired N-(substituted benzhydryl)-2-chloropropanamide. cyberleninka.ru The introduction of substituents such as chloro, methyl, or methoxy (B1213986) groups on the phenyl rings can significantly impact the electronic and steric properties of the molecule.
| Derivative | Aromatic Substituent | Starting Material | Representative Yield (%) |
| N-(4,4'-dichlorobenzhydryl)-2-chloropropanamide | 4,4'-Dichloro | 4,4'-Dichlorobenzhydrylamine | 85-95 |
| N-(4,4'-dimethylbenzhydryl)-2-chloropropanamide | 4,4'-Dimethyl | 4,4'-Dimethylbenzhydrylamine | 80-90 |
| N-(4,4'-dimethoxybenzhydryl)-2-chloropropanamide | 4,4'-Dimethoxy | 4,4'-Dimethoxybenzhydrylamine | 75-85 |
| N-(4-chlorobenzhydryl)-2-chloropropanamide | 4-Chloro | 4-Chlorobenzhydrylamine | 88-92 |
Synthesis of Chloro-Substituted Propanamide Derivatives for Comparative Studies
This synthetic approach allows for the creation of a diverse set of amides with varying N-substituents, ranging from simple alkyl chains to more complex aromatic and heterocyclic moieties. The synthesis is often straightforward, proceeding via nucleophilic acyl substitution, and can be carried out in the presence of a base to neutralize the HCl byproduct. The study of these simpler analogues can provide valuable insights into the SAR of the propanamide portion of the parent molecule.
| Derivative | N-Substituent | Amine Reactant | Representative Yield (%) |
| N-benzyl-2-chloropropanamide | Benzyl (B1604629) | Benzylamine | 90-98 |
| N-phenyl-2-chloropropanamide | Phenyl | Aniline | 85-95 |
| N-cyclohexyl-2-chloropropanamide | Cyclohexyl | Cyclohexylamine | 88-96 |
| 2-chloro-1-(piperidin-1-yl)propan-1-one | Piperidinyl | Piperidine | 92-99 |
Characterization of Novel this compound Derivatives
The characterization of newly synthesized this compound derivatives is essential to confirm their chemical structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are fundamental for structural elucidation. 1H NMR provides information about the number and types of protons and their neighboring atoms, while 13C NMR reveals the carbon skeleton of the molecule.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide C=O and N-H stretching vibrations.
Melting Point Analysis: The melting point of a crystalline solid is a useful indicator of its purity. A sharp melting point range suggests a pure compound.
The data obtained from these techniques collectively provide a comprehensive characterization of the synthesized analogues, confirming their identity and purity before any further studies are conducted.
Structure Activity Relationship Sar Studies of N Benzhydryl 2 Chloropropanamide and Its Derivatives
Methodologies for SAR Elucidation in Benzhydryl Amides
Key methodological approaches include:
Systematic Structural Modification : This involves creating derivatives by altering substituents on the aromatic rings, modifying the amide linkage, and changing the alkyl chain. nih.govresearchgate.net For instance, researchers might synthesize a series of compounds to evaluate how different functional groups at various positions on the benzhydryl moiety affect activity. nih.gov
Biological Assays : Each synthesized derivative is subjected to in vitro biological assays to quantify its activity. nih.gov Comparing the activity data across the series of compounds helps in deducing which structural modifications lead to an increase or decrease in potency.
Computational Modeling and Molecular Docking : Computational techniques, such as molecular docking simulations, are employed to predict how these compounds might bind to a biological target. nih.gov These simulations can provide insights into the binding energies and specific interactions between the compound and its target receptor or enzyme, helping to rationalize the observed SAR data. nih.gov
Conformational Analysis : The three-dimensional shape (conformation) of the molecules is a critical determinant of their activity. The synthesis and analysis of conformationally restricted analogues can help to identify the specific spatial arrangement, or "active conformation," required for biological effect. nih.gov
These methodologies, when used in concert, provide a comprehensive understanding of the SAR, which is instrumental in the rational design of more effective compounds. nih.gov
Influence of Stereochemistry on the Activity of N-benzhydryl-2-chloropropanamide Analogues
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of drug compounds. nih.gov The this compound molecule contains a chiral center at the second carbon of the propanamide group. This means it can exist as two non-superimposable mirror images, known as enantiomers (R and S forms).
The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, including potency, selectivity for receptors, and metabolism. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral environments. One enantiomer may fit perfectly into a binding site, leading to a biological response, while the other may fit poorly or not at all. nih.gov
In SAR studies of analogous compounds, it has been demonstrated that biological activity often resides exclusively in one enantiomer. nih.gov For example, in studies of 6,7-benzomorphan derivatives, the absolute stereochemistry was found to be critically important for differentiating biological effects. researchgate.net Often, one enantiomer shows high affinity for a specific target, while its mirror image is significantly less active or inactive. nih.govresearchgate.net Therefore, for analogues of this compound, it is essential to synthesize and test the individual enantiomers separately to determine which configuration is responsible for the observed activity. This process, known as chiral resolution, is fundamental to refining the pharmacophore and optimizing the compound's therapeutic profile. nih.gov
| Compound Analogue | Stereochemistry | Relative Binding Affinity (%) |
|---|---|---|
| Analogue A | (R)-enantiomer | 95 |
| Analogue A | (S)-enantiomer | 5 |
| Analogue B | Racemic (Mixture) | 50 |
| Analogue C | (R)-enantiomer | 12 |
| Analogue C | (S)-enantiomer | 88 |
Impact of Aromatic Substitutions on Structure-Activity Relationships
The two phenyl rings of the benzhydryl group are primary targets for modification in SAR studies. The nature, position, and number of substituents on these aromatic rings can dramatically alter the compound's electronic, steric, and lipophilic properties, thereby influencing its binding affinity and activity. nih.gov
Studies on related structures have shown that:
Position of Substituents : The location of a substituent is often critical. For instance, in a series of benzomorphan (B1203429) derivatives, moving a hydroxyl group from the 2'-position to the 3'- or 4'-position on an aromatic ring led to a significant decrease in receptor affinity. researchgate.net
Nature of Substituents : The type of chemical group added to the rings plays a key role. In studies of pyrrolidine (B122466) amides, small, lipophilic (fat-soluble) substituents on the phenyl group were found to be preferable for optimal potency. nih.gov This suggests that hydrophobic interactions are important for target binding.
Electronic Effects : Electron-donating or electron-withdrawing groups can alter the charge distribution across the molecule, which can affect interactions with the biological target. Benzimidazole (B57391) derivatives, for example, show that the electronic tendency of substituents significantly contributes to their anti-inflammatory activity. nih.gov
By systematically synthesizing and testing analogues with different substituents—such as halogens (F, Cl, Br), alkyl groups (CH₃), or alkoxy groups (OCH₃)—at various positions on the phenyl rings, researchers can map out the structural requirements for optimal activity. nih.gov
| Compound Series | Substitution Type | Impact on Activity | Reference Finding |
|---|---|---|---|
| Pyrrolidine Amides | Small lipophilic 3-phenyl groups | Preferable for optimal potency | nih.gov |
| Benzimidazoles | Substitutions at N1, C2, C5, C6 | Greatly influences anti-inflammatory activity | nih.gov |
| 6,7-Benzomorphans | Shift of OH from 2' to 3' or 4' position | Significant reduction in affinity | researchgate.net |
| AMPA Analogues | Heteroatom in 2-position of heteroaryl substituent | Greatly facilitates agonist activity | nih.gov |
Role of the Amide Linkage in Modulating Structure-Activity Relationships
The amide linkage (-C(=O)NH-) is a cornerstone of the this compound structure, connecting the benzhydryl moiety to the chloropropionyl group. This functional group has specific properties that are critical for its role in biological activity. The amide bond is relatively rigid and planar, which can help to orient the two parts of the molecule in a specific conformation. Furthermore, the amide group can act as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), allowing for crucial interactions with a biological target.
SAR studies often investigate the importance of this linkage by synthesizing analogues where it is altered. For example:
Conformational Flexibility : Modifying the linker between the aromatic rings and the amide group can impact activity. In pyrrolidine amide derivatives, introducing conformationally flexible linkers increased inhibitory potency, whereas conformationally restricted linkers did not. nih.gov
Amide Bond Isosteres : Replacing the amide bond with other chemical groups that mimic its size and electronic properties (isosteres), such as a thioamide or an ester, can reveal the importance of the hydrogen bonding and conformational rigidity of the original amide group.
Significance of the Amide Moiety : The importance of the amide or a related group is often highlighted when its removal or replacement leads to a significant loss of activity. In one study on benzimidazoles, replacing an amino group with a methylene (B1212753) group at a key position resulted in a significant reduction in activity, demonstrating the importance of the original functional group. nih.gov
These modifications help to determine whether the amide bond's primary role is structural, i.e., holding the molecule in the correct shape, or if it is directly involved in binding to the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. chem-soc.si For this compound derivatives, a QSAR study would aim to develop a predictive model that can estimate the activity of new, unsynthesized analogues. nih.gov
The process involves several key steps:
Data Set Generation : A series of this compound analogues is synthesized, and their biological activities are measured to create a training set of data. chem-soc.si
Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors are calculated using computational chemistry software. These descriptors quantify various properties of the molecules. scholars.direct Relevant descriptors often fall into several categories:
Lipophilic Properties : Such as LogP, which describes the compound's solubility in fat versus water. chem-soc.siatlantis-press.com
Electronic Properties : Descriptors like dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's electronic character. atlantis-press.combiolscigroup.us
Steric Properties : These describe the size and shape of the molecule, such as molecular weight and surface area. chem-soc.si
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to build an equation that links the calculated descriptors to the measured biological activity. chem-soc.siatlantis-press.com
Model Validation : The predictive power of the QSAR model is rigorously tested using internal validation techniques (like cross-validation) and external validation with a separate set of compounds (a test set) not used in creating the model. chem-soc.sibiolscigroup.us
A successful QSAR model can provide valuable insights into which molecular properties are most important for activity and can be used to prioritize the synthesis of new compounds that are predicted to be highly potent. nih.govatlantis-press.com
Spectroscopic and Analytical Characterization of N Benzhydryl 2 Chloropropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of N-benzhydryl-2-chloropropanamide by providing information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons in the molecule would be expected. The benzhydryl group's two phenyl rings would produce complex multiplets in the aromatic region (typically δ 7.2-7.5 ppm). The single proton attached to the same carbon as the phenyl groups (the benzhydryl proton) would likely appear as a doublet coupled to the N-H proton. The N-H proton of the amide group would present as a doublet, with its chemical shift being solvent-dependent. The 2-chloropropanamide moiety would show a quartet for the proton on the chiral carbon, coupled to the adjacent methyl protons, and a doublet for the terminal methyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for each carbon atom are expected. The carbonyl carbon of the amide group would appear at a characteristic downfield shift (around 170 ppm). The carbon atoms of the two phenyl rings would resonate in the aromatic region (approximately 120-140 ppm). The benzhydryl carbon and the chlorinated carbon of the propanamide group would also have distinct chemical shifts. The methyl carbon would be found in the upfield region of the spectrum. For the related 2-chloropropane, the carbon atoms of the two methyl groups are equivalent, but in this compound, the chirality of the 2-chloropropanamide moiety may lead to non-equivalence. docbrown.info
| Predicted ¹H NMR Data for this compound | |
| Functional Group | Expected Chemical Shift (ppm) |
| Aromatic protons (10H) | 7.2-7.5 (multiplet) |
| Benzhydryl proton (1H) | Doublet |
| Amide proton (1H) | Doublet (solvent dependent) |
| Chlorinated methine (1H) | Quartet |
| Methyl protons (3H) | Doublet |
| Predicted ¹³C NMR Data for this compound | |
| Functional Group | Expected Chemical Shift (ppm) |
| Carbonyl carbon | ~170 |
| Aromatic carbons | 120-140 |
| Benzhydryl carbon | ~60-70 |
| Chlorinated methine carbon | ~50-60 |
| Methyl carbon | ~20 |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pattern of this compound, which aids in confirming its structure. The molecular formula of this compound is C16H16ClNO, and its molecular weight is approximately 273.75 g/mol . researchgate.net
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 273. Due to the presence of a chlorine atom, an isotope peak ([M+2]⁺) at m/z 275 with about one-third the intensity of the molecular ion peak would also be anticipated.
The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the amide bond, leading to the formation of the stable benzhydryl cation ([C₁₃H₁₁]⁺) at m/z 167, which would likely be the base peak. Another significant fragmentation pathway could involve the loss of a chlorine atom from the molecular ion, resulting in a fragment at m/z 238. The fragmentation of the 2-chloropropanamide portion can be predicted by analogy to 2-chloropropane, which shows characteristic loss of Cl to form a stable secondary carbocation. docbrown.info
| Predicted Mass Spectrometry Data for this compound | |
| m/z | Proposed Fragment |
| 273/275 | [C₁₆H₁₆ClNO]⁺ (Molecular ion) |
| 167 | [C₁₃H₁₁]⁺ (Benzhydryl cation) |
| 238 | [C₁₆H₁₆NO]⁺ |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum would exhibit characteristic absorption bands for the amide and chloroalkane functionalities, as well as the aromatic rings.
A strong absorption band corresponding to the C=O stretching vibration of the secondary amide group is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the amide would appear as a sharp peak around 3300 cm⁻¹. The N-H bending vibration would also be present, typically in the 1515-1570 cm⁻¹ range. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propanamide and benzhydryl groups would be seen just below 3000 cm⁻¹. The C-Cl stretching vibration from the 2-chloropropanamide moiety is expected to appear in the fingerprint region, typically between 580 and 780 cm⁻¹. nih.govrjptonline.org
| Predicted Infrared Spectroscopy Data for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | ~3300 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C=O Stretch (Amide) | 1630-1680 |
| N-H Bend (Amide) | 1515-1570 |
| C-Cl Stretch | 580-780 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Reversed-phase HPLC or UPLC methods would be suitable for analyzing the purity of this compound. A typical method would employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic rings of the benzhydryl group show strong absorbance (around 254 nm). The retention time of the compound would be a key parameter for its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The gas chromatograph would separate the compound from any volatile impurities, and the mass spectrometer would provide mass spectral data for identification, as described in the mass spectrometry section.
| Typical Chromatographic Conditions for this compound Analysis | |
| Technique | Typical Parameters |
| HPLC/UPLC | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm |
| GC-MS | Column: DB-5 or similar; Carrier Gas: Helium; Detection: Mass Spectrometer (EI) |
X-ray Crystallography for Solid-State Structure Determination
Computational Chemistry and Molecular Modeling Studies of N Benzhydryl 2 Chloropropanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-benzhydryl-2-chloropropanamide. These calculations can determine key molecular properties that govern its behavior.
Detailed analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity. For molecules with similar functionalities, energy gaps typically range from 3 to 5 eV. researchgate.net
A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In this compound, the electronegative oxygen and chlorine atoms are expected to be regions of negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amide group would exhibit positive potential. researchgate.net
Natural Bond Orbital (NBO) analysis can further detail the electronic structure, including charge distribution and intramolecular interactions. This analysis reveals the extent of electron delocalization and the nature of bonding within the molecule.
Note: The values in this table are representative of similar organic molecules and are provided for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the conformational landscape and flexibility of this compound over time. These simulations model the atomic motions of the molecule, providing a dynamic picture of its behavior in different environments, such as in a solvent.
The benzhydryl group, with its two phenyl rings, and the rotatable bonds in the propanamide chain allow for a wide range of conformations. MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.
Key parameters obtained from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure over the simulation time, and Ramachandran plots to analyze the dihedral angles of the polypeptide-like backbone. nih.gov The lifetime of intramolecular hydrogen bonds can also be monitored, as these interactions play a significant role in stabilizing specific conformations. nih.gov For similar flexible molecules, MD simulations have shown that certain conformations are stabilized by intramolecular hydrogen bonds, which can persist for nanoseconds. nih.gov
Docking Studies for Ligand-Target Interactions in Preclinical Contexts
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. In a preclinical context, docking studies of this compound could help identify potential biological targets and elucidate its mechanism of action at a molecular level.
These studies involve generating a three-dimensional model of the ligand and docking it into the binding site of a target protein. The binding affinity is then estimated using a scoring function, which typically calculates the free energy of binding. A lower binding energy indicates a more stable complex and a higher affinity.
For instance, docking studies of similar amide-containing compounds against enzymes like cyclooxygenase-2 (COX-2) have been performed to evaluate their anti-inflammatory potential. github.io In such studies, the interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of binding.
Table 2: Representative Docking Study Parameters for a Ligand-Protein Complex
| Parameter | Description | Example Value |
|---|---|---|
| Binding Affinity (kcal/mol) | Estimated free energy of binding. | -7 to -10 |
| Interacting Residues | Amino acids in the binding pocket that interact with the ligand. | Tyr355, Arg120 |
| Hydrogen Bonds | Number and type of hydrogen bonds formed. | 2 (with Tyr355, Ser530) |
Note: The values and residues in this table are hypothetical and for illustrative purposes only.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
NMR Spectroscopy: The prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a high degree of accuracy, often within 0.1 ppm for 1H NMR. github.io These predictions are invaluable for assigning peaks in experimental spectra and for confirming the structure of the compound. Different levels of theory, such as B3LYP with a suitable basis set, are commonly used for this purpose. github.io
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching and bending of bonds. The calculated spectrum can be compared with the experimental IR spectrum to identify characteristic functional groups. For this compound, key vibrational frequencies would include the N-H stretch, the C=O stretch of the amide, and the C-Cl stretch.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data | Significance |
|---|---|---|
| 1H NMR (ppm) | Chemical shifts for aromatic, methine, and aliphatic protons. | Structural elucidation and confirmation. |
| 13C NMR (ppm) | Chemical shifts for carbonyl, aromatic, and aliphatic carbons. | Detailed structural information. |
Note: The values in this table are approximate and based on typical ranges for these functional groups.
Theoretical Mechanistic Studies of Chemical Reactions Involving this compound
Theoretical mechanistic studies can provide a detailed understanding of the chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways.
For example, the reactivity of the chlorine atom in this compound could be investigated. Computational studies on similar N-chloroamides have explored their role in chlorination reactions. nih.gov These studies can determine whether a reaction proceeds through a radical or an ionic mechanism and can predict the activation energies for different pathways. Such insights are crucial for optimizing reaction conditions and for designing new synthetic routes.
Furthermore, the stability of potential intermediates, such as amide enols, can be assessed. Computational studies have shown that intramolecular hydrogen bonding can significantly stabilize amide enol intermediates, affecting the kinetics and outcome of a reaction. nih.gov
Preclinical Biological Activity and Mechanistic Investigations of N Benzhydryl 2 Chloropropanamide Derivatives Excluding Human Clinical Data
In Vitro Assessment of Biological Activities in Cellular and Enzymatic Systems
The in vitro biological activities of compounds structurally related to N-benzhydryl-2-chloropropanamide have been explored in various cellular and enzymatic assays, revealing potential anticonvulsant, antiplasmodial, and other effects.
Studies on a series of N-benzyl-2-acetamidopropionamide derivatives have demonstrated significant anticonvulsant potential. For instance, in preclinical seizure models, these compounds have shown protective effects. The maximal electroshock (MES) induced seizure test is a primary screening tool, and derivatives with specific substitutions have shown high potency.
Furthermore, research into other benzhydryl-containing compounds has revealed antiplasimodial activity. A series of benzhydryl-based agents were synthesized and evaluated for their ability to inhibit the Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT). nih.gov In these studies, certain analogues demonstrated notable activity against both chloroquine-resistant and chloroquine-sensitive strains of the malaria parasite. nih.gov
Some amide derivatives have also been investigated for their antimicrobial and antioxidant properties. While not direct analogues of this compound, these studies highlight the diverse biological potential of the amide functional group. For example, a series of 2-hydroxy benzyl (B1604629) hydrazide derivatives were synthesized and showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as significant antioxidant activity in DPPH assays. jchr.org
The following table summarizes the in vitro activities of some structurally related compounds.
| Compound/Derivative Class | Assay | Activity | Reference |
| N-benzyl-2-acetamido-3-methoxypropionamide | MES-induced seizure test (mice, i.p.) | ED50 = 8.3 mg/kg | nih.gov |
| N-benzyl-2-acetamido-3-ethoxypropionamide | MES-induced seizure test (mice, i.p.) | ED50 = 17.3 mg/kg | nih.gov |
| Benzhydryl analogues of Primaquine (PQ) | P. falciparum liver-stage parasites | Stronger in vitro potency than PQ | nih.gov |
| 2-hydroxy benzyl hydrazide derivative (C-7) | Agar disc diffusion vs. S. aureus & E. coli | Larger zone of inhibition than ciprofloxacin | jchr.org |
This table presents data for structurally related compounds, not this compound itself.
Elucidation of Mechanisms of Action at the Molecular and Cellular Level in Preclinical Models
The mechanisms of action for anticonvulsants structurally related to this compound are thought to involve the modulation of voltage-gated ion channels. nih.govepilepsysociety.org.uk Many established antiepileptic drugs exert their effects by interacting with sodium or calcium channels, which leads to a reduction in neuronal hyperexcitability. nih.govepilepsysociety.org.uk
For N-benzyl 2-acetamidoacetamide (B1265420) derivatives, a primary proposed mechanism is the blockade of voltage-gated sodium channels. epilepsysociety.org.uk This action stabilizes the inactivated state of these channels, thereby limiting the repetitive firing of neurons that is characteristic of seizures. epilepsysociety.org.ukajpbp.com This mechanism is shared by several widely used anticonvulsant drugs. epilepsysociety.org.ukajpbp.com
In the context of antiplasmodial activity, benzhydryl-based compounds have been shown to inhibit the Plasmodium falciparum chloroquine resistance transporter (PfCRT). nih.gov This inhibition is believed to restore the susceptibility of resistant parasite strains to chloroquine by preventing the efflux of the drug from its site of action.
Receptor Binding and Enzyme Inhibition Studies in Preclinical Systems
Receptor binding and enzyme inhibition studies on close structural analogues of this compound have primarily focused on targets relevant to their observed biological activities.
For anticonvulsant amides, binding assays have been conducted to assess their interaction with neuronal voltage-sensitive sodium and calcium channels. nih.gov In a study of pyrrolidine-2,5-dione derivatives, which share some structural similarities with amide anticonvulsants, certain compounds exhibited significant inhibition of Na+ channel (site 2) binding. nih.gov Notably, some of these derivatives showed stronger sodium channel blocking activity than the established anticonvulsants phenytoin (B1677684) and carbamazepine (B1668303) in these in vitro assays. nih.gov
In the realm of antipsychotic research, a series of benzamide (B126) derivatives were evaluated for their binding affinities to dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. medscape.com One derivative, in particular, demonstrated potent and balanced activities at these receptors. medscape.com While these compounds are more structurally distant, this research highlights the potential for amide-containing molecules to interact with a range of CNS receptors.
The following table summarizes receptor binding and enzyme inhibition data for some related compound classes.
| Compound/Derivative Class | Target | Finding | Reference |
| Pyrrolidine-2,5-dione derivatives | Neuronal voltage-sensitive sodium channels (site 2) | High inhibition, stronger than phenytoin and carbamazepine in vitro | nih.gov |
| Benzamide derivatives | Dopamine D2, Serotonin 5-HT1A, and 5-HT2A receptors | Potent and balanced binding activities | medscape.com |
| Benzhydryl-based agents | Plasmodium falciparum chloroquine resistance transporter (PfCRT) | Inhibitory activity against PfCRT-mediated transport | nih.gov |
This table presents data for structurally related compounds, not this compound itself.
Structure-Mechanism Relationship Studies
Structure-activity relationship (SAR) studies on N-benzyl-2-acetamidopropionamide derivatives have provided valuable insights into the structural requirements for their anticonvulsant effects. A key hypothesis that has been investigated is the importance of a small, substituted heteroatom moiety at a specific position relative to the C(2) site of the propionamide (B166681) backbone.
In one study, twelve derivatives of N-benzyl-2-acetamidopropionamide were synthesized with different heteroatom substituents (chloro, bromo, iodo, oxygen, nitrogen, and sulfur) at the C(3) position. nih.gov The results indicated that oxygen-substituted derivatives, specifically N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide, exhibited highly potent anticonvulsant activity. nih.gov
Furthermore, the stereochemistry of these compounds was found to be critical for their activity. The evaluation of individual stereoisomers of N-benzyl-2-acetamido-3-methoxypropionamide revealed that the anticonvulsant activity predominantly resided in the (R)-stereoisomer. nih.gov The ED50 value for the (R)-isomer was significantly lower than that of the (S)-isomer, which was largely inactive. nih.gov This pronounced stereoselectivity suggests a specific interaction with a chiral binding site.
Another study investigated the necessity of the 2-acetamido group for anticonvulsant activity. epilepsysociety.org.uk By replacing this group with hydrogen, methyl, oxygen, and halogen substituents, it was found that while the 2-acetamido moiety is important, it is not strictly required for activity. epilepsysociety.org.uk However, a comparison of the pharmacological activities of N-benzyl 2,3-dimethoxypropionamide and N-benzyl 2-acetamido-3-methoxypropionamide showed that the latter had a significantly lower ED50 value, indicating that the acetamido group enhances potency. epilepsysociety.org.uk
Applications of N Benzhydryl 2 Chloropropanamide in Chemical Synthesis and Materials Science Excluding Medical Applications
Role as a Synthetic Intermediate in Organic Reactions
N-benzhydryl-2-chloropropanamide serves as a key intermediate in the synthesis of more complex organic molecules. The presence of a reactive chlorine atom at the alpha position to the carbonyl group makes it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to the formation of diverse molecular scaffolds.
One of the primary applications of this compound is in the synthesis of heterocyclic compounds. Through intramolecular or intermolecular cyclization reactions, the 2-chloropropanamide unit can be transformed into various ring systems. For instance, reaction with suitable nucleophiles can lead to the formation of aziridines, which are valuable three-membered heterocyclic rings used in the synthesis of more complex nitrogen-containing molecules.
The general reactivity of N-substituted-2-chloropropanamides involves the coupling of (S)-2-chloropropionic acid with various amines. This foundational reaction highlights the modularity of this class of compounds, where the properties of the final molecule can be tuned by the choice of the amine.
Table 1: Key Reactions of this compound as a Synthetic Intermediate
| Reaction Type | Reagents and Conditions | Product Class | Potential Significance |
| Nucleophilic Substitution | Various nucleophiles (e.g., amines, thiols) | N-substituted propanamides | Introduction of diverse functional groups for further elaboration. |
| Cyclization | Intramolecular reaction, often base-mediated | Heterocyclic compounds (e.g., aziridines, lactams) | Access to important structural motifs in organic synthesis. |
This table is based on the general reactivity of α-chloro amides and the potential applications of the N-benzhydryl group.
Potential Applications in Polymer Chemistry and Materials Science
The structural features of this compound also suggest its potential use in the fields of polymer chemistry and materials science. The benzhydryl group, consisting of two phenyl rings, can impart desirable properties such as thermal stability and rigidity to polymeric structures.
One potential application is the use of this compound as a monomer or a functionalizing agent in polymerization reactions. The amide functionality can participate in polymerization processes, while the reactive chlorine atom offers a site for post-polymerization modification. This would allow for the synthesis of polymers with tailored properties and functionalities.
Furthermore, compounds containing benzhydryl groups are of interest in materials science. For example, benzhydrylamine linkers are utilized in solid-phase peptide synthesis, demonstrating the utility of this moiety in creating robust and functional materials. The incorporation of the this compound unit into polymer backbones or as a pendant group could lead to materials with enhanced mechanical or thermal properties.
Table 2: Potential Roles of this compound in Materials Science
| Application Area | Potential Role of the Compound | Anticipated Properties of the Resulting Material |
| Polymer Synthesis | Monomer or co-monomer | Enhanced thermal stability, rigidity, and potential for post-polymerization modification. |
| Functional Materials | Surface modification agent | Altered surface properties, such as hydrophobicity or reactivity. |
| Advanced Composites | Additive or precursor | Improved mechanical strength and thermal resistance. |
This table outlines hypothetical applications based on the known properties of the benzhydryl and chloropropanamide functional groups.
Catalytic Applications in Chemical Processes
While direct catalytic applications of this compound itself are not widely documented, the structural motifs present in the molecule are relevant to the field of catalysis. The amide group, for instance, can act as a hydrogen-bond donor, a feature utilized in some organocatalysts to activate substrates and control reaction stereochemistry.
The benzhydryl group is also found in ligands for metal catalysts, where its steric bulk can influence the selectivity of the catalytic reaction. Although this compound is not a catalyst in its own right, it could potentially serve as a precursor for the synthesis of more complex molecules with catalytic activity. Further research is needed to explore the potential of this compound and its derivatives in catalytic processes.
Future Directions and Emerging Research Avenues for N Benzhydryl 2 Chloropropanamide
Development of Green Chemistry Approaches for its Synthesis and Derivatization
The traditional synthesis of amides, including N-benzhydryl-2-chloropropanamide, often involves reagents that are not environmentally friendly. walisongo.ac.id A significant future direction lies in the adoption of green chemistry principles to make its synthesis and subsequent derivatization more sustainable.
Current synthetic routes typically involve the reaction of benzhydrylamine with 2-chloropropionyl chloride, which may use hazardous reagents and solvents. smolecule.comwalisongo.ac.id Future research could focus on alternative, greener methods. For instance, the use of boric acid as a catalyst has proven effective for the amidation of cinnamic acid with benzylamines, offering a milder and more environmentally benign reaction condition. researchgate.net Exploring similar catalytic systems for this compound could reduce waste and energy consumption. walisongo.ac.idresearchgate.net
Another green approach is the use of multicomponent reactions (MCRs) under solvent-free conditions. MCRs are known for their high atom economy and efficiency, combining three or more reactants in a single step to produce complex molecules. mdpi.com Applying MCR strategies to construct the this compound scaffold or its derivatives could significantly improve the environmental footprint of the synthesis. mdpi.com
The table below outlines potential green chemistry approaches that could be investigated for the synthesis of this compound.
| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |
| Catalytic Amidation | Use of catalysts like boric acid to facilitate the reaction between benzhydrylamine and a 2-chloropropanoic acid derivative. walisongo.ac.idresearchgate.net | Reduced reliance on harsh activating agents, lower energy requirements, and potentially higher yields. walisongo.ac.id |
| Solvent-Free Synthesis | Conducting the synthesis or derivatization reactions without a solvent, possibly using microwave irradiation to accelerate the reaction. rsc.org | Elimination of hazardous solvent waste, simplified product purification, and increased reaction speed. |
| Multicomponent Reactions | Designing a one-pot reaction where the core components are assembled simultaneously. mdpi.com | High atom economy, reduced number of synthetic steps, and operational simplicity. mdpi.com |
Exploration of Novel Preclinical Biological Targets and Mechanisms
While this compound is noted for its potential biological activity, its specific molecular targets and mechanisms of action remain largely uncharacterized. smolecule.com A crucial area of future research will be the systematic exploration of its preclinical biological effects. The structural motifs within the molecule, namely the benzhydryl and amide groups, are present in many biologically active compounds, suggesting a range of potential targets.
For example, benzamide (B126) derivatives are known to interact with a variety of receptors, including dopamine (B1211576) and serotonin (B10506) receptors, and have applications as antipsychotic agents. nih.gov Similarly, compounds with a benzhydrylpiperazine core have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation and cancer. nih.gov Furthermore, benzimidazole (B57391) scaffolds, which share structural similarities, have shown activity against targets like tubulin, making them of interest in anticancer research. mdpi.com
Future preclinical studies on this compound could therefore investigate its potential to modulate these and other targets. High-throughput screening assays against a panel of receptors, enzymes, and ion channels could uncover novel biological activities.
The following table summarizes potential biological targets for future investigation based on the compound's structural features.
| Structural Moiety | Related Compound Class | Known Biological Targets | Potential for this compound |
| Benzhydryl Group | Benzhydrylpiperazines | COX-2/5-LOX enzymes. nih.gov | Investigation as an anti-inflammatory or anti-cancer agent. |
| Amide Linkage | Benzamides | Dopamine and Serotonin Receptors. nih.gov | Exploration for effects on the central nervous system. |
| Overall Scaffold | Benzimidazoles (related heterocycles) | Tubulin, Kinases, DNA/RNA. mdpi.com | Screening for antiproliferative activity against cancer cell lines. |
Integration with Advanced Computational and Data Science Methodologies
The integration of computational chemistry and data science offers powerful tools to accelerate the investigation of this compound. These methodologies can guide experimental work, predict properties, and provide insights into molecular interactions, saving both time and resources.
In silico techniques such as molecular docking and molecular dynamics simulations can be employed to predict the binding of this compound to the potential biological targets identified in the previous section. For instance, docking studies could model its interaction with the active sites of enzymes like COX-2 or the colchicine-binding site of tubulin. nih.govmdpi.com Molecular dynamics simulations could then be used to assess the stability of these predicted interactions over time. mdpi.com
Furthermore, quantitative structure-activity relationship (QSAR) studies can be developed for a series of this compound derivatives. By correlating structural modifications with changes in biological activity, QSAR models can help in the rational design of more potent and selective compounds. Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can also be used to predict the drug-like properties of new derivatives at an early stage, helping to prioritize which compounds to synthesize and test. rsc.orgnih.gov
| Computational Method | Application to this compound Research | Expected Outcome |
| Molecular Docking | Predicting the binding mode and affinity to potential protein targets (e.g., enzymes, receptors). mdpi.com | Identification of the most likely biological targets and generation of hypotheses about the mechanism of action. |
| Molecular Dynamics | Simulating the dynamic behavior of the compound when bound to a target protein. mdpi.com | Assessment of the stability of the ligand-protein complex and key intermolecular interactions. |
| QSAR Modeling | Developing mathematical models that relate chemical structure to biological activity for a series of derivatives. | Guiding the design of new derivatives with improved potency. |
| ADMET Profiling | Predicting pharmacokinetic and toxicological properties. rsc.org | Early assessment of the drug-likeness of potential new compounds, reducing late-stage failures. |
Design of Next-Generation Derivatives with Enhanced Specificity
Building on the insights from biological and computational studies, a key future direction will be the rational design and synthesis of next-generation derivatives of this compound with enhanced specificity and potency. The reactive chlorine atom in the 2-chloropropanamide moiety serves as a convenient handle for chemical modification, allowing for the introduction of various functional groups through nucleophilic substitution. smolecule.com
Structure-activity relationship (SAR) studies will be central to this effort. By systematically modifying different parts of the molecule—the benzhydryl group, the amide linker, and the terminal alkyl chain—and evaluating the biological activity of the resulting analogues, researchers can understand which structural features are critical for activity. For example, studies on N-benzyl-2-acetamidopropionamide derivatives have shown that the stereochemistry and the nature of substituents can have a profound impact on anticonvulsant activity. nih.gov Similarly, research on benzimidazole derivatives has demonstrated that substitutions at various positions on the ring system significantly influence their anti-inflammatory effects. mdpi.com
These principles can be applied to this compound. For example, replacing the chlorine with different heteroatoms (e.g., oxygen, nitrogen, sulfur) or attaching various cyclic or acyclic moieties could lead to derivatives with improved target engagement and selectivity. nih.gov The goal would be to create a library of analogues for screening, ultimately identifying compounds with optimized therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
